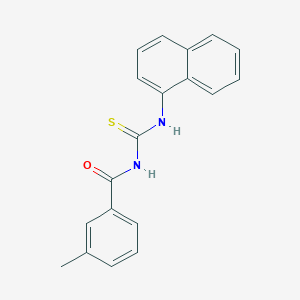![molecular formula C18H19N3O2S B313906 3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B313906.png)
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C17H18N2O2S. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound includes a benzamide core with additional functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 3-aminoacetophenone with propanoyl chloride to form 3-(propanoylamino)acetophenone. This intermediate is then reacted with 3-methylbenzoyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography and crystallization further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A structurally similar compound with applications in medicinal chemistry.
3-methyl-N-[3-(propanoylamino)phenyl]benzamide: Another related compound with similar functional groups.
Uniqueness
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H19N3O2S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-16(22)19-14-8-5-9-15(11-14)20-18(24)21-17(23)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,19,22)(H2,20,21,23,24) |
Clave InChI |
QDDASKIXIXWALU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)C |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxy-4-{[(2-methylphenyl)imino]methyl}phenoxy)acetamide](/img/structure/B313824.png)
![2-[4-({[4-(Dimethylamino)phenyl]imino}methyl)phenoxy]acetamide](/img/structure/B313825.png)
![2-[2-({[4-(Dimethylamino)phenyl]imino}methyl)phenoxy]acetamide](/img/structure/B313826.png)
![N-[4-({4-nitrobenzylidene}amino)phenyl]propanamide](/img/structure/B313827.png)
![N-{4-[(4-ethoxybenzylidene)amino]phenyl}propanamide](/img/structure/B313828.png)
![N-(4-ethoxybenzylidene)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B313829.png)
![3-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B313830.png)

![2-fluoro-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B313832.png)

![3-fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313838.png)
![3-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313839.png)
![2-chloro-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B313844.png)
![2-chloro-N-[(4-ethylphenyl)carbamothioyl]benzamide](/img/structure/B313845.png)
